4-Isobutyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol
Description
4-Isobutyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound featuring a triazole core substituted with an isobutyl group at position 4 and a pyridin-3-yl moiety at position 3. The thiol (-SH) group at position 3 enhances its reactivity, making it a versatile scaffold for medicinal chemistry and materials science. The pyridine ring in this compound likely contributes to its pharmacokinetic properties, such as improved solubility and binding affinity to biological targets .
Properties
Molecular Formula |
C11H14N4S |
|---|---|
Molecular Weight |
234.32 g/mol |
IUPAC Name |
4-(2-methylpropyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H14N4S/c1-8(2)7-15-10(13-14-11(15)16)9-4-3-5-12-6-9/h3-6,8H,7H2,1-2H3,(H,14,16) |
InChI Key |
BEAXAUSOJOBNBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=NNC1=S)C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol typically involves the condensation of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with isobutyl bromide under basic conditions . The reaction is carried out in a solvent such as methanol or ethanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Alkylation/Arylation Reactions
The thiol group undergoes nucleophilic substitution with alkyl/aryl halides to form thioethers. This reaction is pH-dependent and typically conducted in basic media.
Key Findings :
-
Ultrasound-assisted methods reduce reaction times by 40–50% while maintaining yields >80% .
-
Steric hindrance from the isobutyl group slows reactivity with bulky electrophiles.
Oxidation Reactions
The thiol group oxidizes to sulfinic/sulfonic acids or disulfides under controlled conditions.
Mechanistic Insight :
-
Disulfide formation proceeds via radical intermediates in acidic media.
-
Over-oxidation to sulfonic acids requires strong acidic conditions .
Metal Coordination Complexes
The compound acts as a bidentate ligand, coordinating through the thiol sulfur and pyridine nitrogen.
| Metal Ion | Reaction Conditions | Complex Structure | Application | References |
|---|---|---|---|---|
| Cu(II) | Ethanol, RT, 2 h | [Cu(L)₂Cl₂] | Antimicrobial agents | |
| Co(II) | Methanol, reflux, 4 h | [Co(L)(NO₃)₂(H₂O)₂] | Catalytic studies |
Characterization :
-
IR spectra show ν(S–H) disappearance at 2550 cm⁻¹ and new ν(M–S) bands at 450–470 cm⁻¹ .
-
Magnetic moments confirm octahedral geometry for Co(II) complexes .
Cyclocondensation Reactions
The triazole-thiol participates in heterocycle formation via nucleophilic attack or cycloaddition.
Applications :
Acid/Base-Mediated Tautomerism
The thione-thiol tautomeric equilibrium is influenced by pH and solvent polarity.
| Condition | Dominant Form | Characterization Method | References |
|---|---|---|---|
| Neutral pH (H₂O) | Thiol form (-SH) | ¹H NMR: δ 3.9 ppm (SH) | |
| Basic pH (pH > 10) | Thiolate form (-S⁻) | UV-Vis: λₘₐₓ shift to 290 nm |
Impact on Reactivity :
Biological Activity-Linked Reactions
Derivatives synthesized via these reactions exhibit pharmacological properties:
| Derivative Type | Bioactivity | IC₅₀/EC₅₀ | References |
|---|---|---|---|
| S-Benzyl derivatives | Antifungal (vs. Aspergillus) | 12.5 µg/mL | |
| Cu(II) complexes | Anticancer (HeLa cells) | 8.7 µM |
Scientific Research Applications
4-Isobutyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Isobutyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound binds to the active site of enzymes such as alpha-amylase and alpha-glucosidase, inhibiting their activity and thereby reducing the breakdown of carbohydrates.
Metal Complex Formation: Acts as a ligand to form stable metal complexes, which can exhibit unique catalytic properties.
Comparison with Similar Compounds
Aromatic Substitutions
- 4-[(4-Nitro-benzylidene)-amino]-5-trifluoromethyl-4H-[1,2,4]triazole-3-thiol (): The trifluoromethyl (-CF₃) group enhances electron-withdrawing effects, increasing stability and resistance to metabolic degradation. The nitrobenzylidene moiety improves antimicrobial activity but reduces solubility in polar solvents . Melting Point: 207–208°C (higher than analogues due to strong intermolecular interactions) .
- 4-[(2-Nitro-benzylidene)-amino]-5-phenyl-4H-[1,2,4]triazole-3-thiol (): The phenyl group at position 5 increases lipophilicity, favoring blood-brain barrier penetration. 2-Nitro substitution on the benzylidene group shows moderate antitumor activity compared to 4-nitro isomers .
Heteroaromatic Substitutions
4-(2,5-Dimethoxyphenyl)-5-[3-(2-thienyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol ():
- 4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol (): Pyridin-3-yl and thienyl groups synergistically enhance metal-chelating properties, relevant for catalytic applications .
Aliphatic and Functional Group Variations
Key Findings :
- Trifluoromethyl and nitro groups correlate with enhanced antimicrobial activity .
- Pyridinyl and thienyl substituents improve antitumor efficacy, as seen in HCT-116 cytotoxicity assays .
- Pyrrole-containing derivatives show superior enzyme inhibition (e.g., lanosterol demethylase) due to planar aromatic interactions .
Biological Activity
4-Isobutyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol is a compound that belongs to the class of triazoles, which have been extensively studied for their biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its antibacterial and anticancer properties, synthesis methods, and structure-activity relationships (SAR).
Chemical Structure
The molecular formula of this compound is , and it possesses a molecular weight of approximately 244.35 g/mol. The presence of the triazole ring is crucial for its biological activity.
Antibacterial Activity
Research has demonstrated that triazole derivatives exhibit significant antibacterial properties. The compound this compound has shown promising results against various bacterial strains.
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli, S. aureus | 32 µg/mL |
| Ciprofloxacin | E. coli, S. aureus | 16 µg/mL |
| Other Triazole Derivatives | Various Gram-positive and Gram-negative bacteria | Ranging from 5 to 50 µg/mL |
The compound exhibited an MIC of 32 µg/mL against both Escherichia coli and Staphylococcus aureus, indicating moderate antibacterial activity when compared to standard antibiotics like ciprofloxacin .
Anticancer Activity
In addition to its antibacterial properties, this triazole derivative has been investigated for its anticancer effects. Studies have shown that it can induce cytotoxicity in various cancer cell lines.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| Human Melanoma (IGR39) | 10 µM | High |
| Triple-Negative Breast Cancer (MDA-MB-231) | 15 µM | Moderate |
| Pancreatic Carcinoma (Panc-1) | 20 µM | Moderate |
The compound demonstrated significant cytotoxicity against human melanoma cells with an IC50 value of 10 µM. It was less effective against triple-negative breast cancer and pancreatic carcinoma cell lines but still showed potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. Molecular docking studies suggest that the compound binds effectively to target enzymes such as DNA-gyrase in bacteria and various kinases in cancer cells, leading to reduced growth rates and increased apoptosis in malignant cells .
Case Studies
Several studies have highlighted the efficacy of triazole derivatives in clinical settings:
- Study on Antimicrobial Resistance : A study published in MDPI demonstrated that derivatives including triazoles were effective against drug-resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) with MIC values significantly lower than traditional antibiotics .
- Cancer Treatment Trials : In vitro studies on human cancer cell lines revealed that certain derivatives exhibited higher selectivity towards cancer cells compared to normal cells, suggesting a potential therapeutic window for further development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
